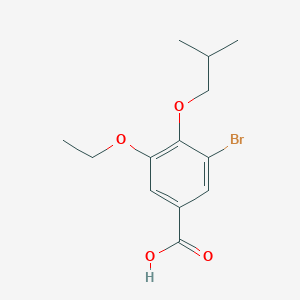

3-Bromo-5-ethoxy-4-isobutoxybenzoic acid

Description

The exploration of new chemical frontiers often begins with the targeted design and synthesis of molecules with unique structural features. 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid represents such a frontier, a compound that, while not extensively documented, presents a rich area for scientific inquiry based on the known properties of its constituent parts. Its study is poised to contribute to a deeper understanding of structure-property relationships in polysubstituted aromatic systems.

Benzoic acid, a simple aromatic carboxylic acid, consists of a benzene (B151609) ring attached to a carboxyl group. ontosight.ai Its derivatives are formed by substituting one or more of the hydrogen atoms on the benzene ring with other functional groups. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties.

Substituted benzoic acids are significant in numerous research areas, including:

Medicinal Chemistry: Many pharmaceuticals contain a benzoic acid scaffold. The substituents on the ring are crucial for determining the drug's efficacy, selectivity, and pharmacokinetic profile.

Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The nature of the substituents influences the material's thermal stability, optical properties, and self-assembly characteristics.

Agrochemicals: Certain substituted benzoic acids exhibit herbicidal or plant growth-regulating properties.

The specific arrangement of substituents on the benzene ring is key to the functionality of these molecules. The presence of halogens, such as bromine, and alkoxy groups, such as ethoxy and isobutoxy, can have a profound impact on the electronic and steric properties of the benzoic acid core.

The investigation of this compound is warranted by its status as a novel, unexplored molecule. The combination of a bromine atom and two different alkoxy groups in a specific orientation on the benzoic acid ring suggests several avenues for interesting research. The rationale for its study can be broken down into the following key points:

Unique Substitution Pattern: The 3, 4, and 5 positions of the benzene ring are substituted, leading to a crowded steric environment that can influence the molecule's conformation and reactivity.

Combined Electronic Effects: The bromine atom is an electron-withdrawing group, while the ethoxy and isobutoxy groups are electron-donating. Their interplay will affect the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Potential Biological Activity: The presence of both halogen and alkoxy groups is a common feature in many biologically active compounds. Research into this molecule could uncover new pharmacological properties.

The academic objectives for the study of this compound would be multifaceted, aiming to fully characterize this new compound and explore its potential applications. The scope of such research would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to the compound, followed by its full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Property Determination: Measuring key properties such as its pKa, solubility, and partition coefficient to understand its behavior in different environments.

Exploration of Reactivity: Investigating the reactivity of the carboxylic acid group and the aromatic ring to understand how the substituents influence its chemical behavior.

Screening for Biological Activity: Testing the compound for a range of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

The data gathered from these studies would not only provide a comprehensive understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships in substituted benzoic acids.

To provide a comparative context for the potential properties of this compound, the following table presents data for structurally related compounds.

| Property | 4-Bromobenzoic acid | 3-Bromo-2-hydroxybenzoic acid | 3-Bromo-5-chlorobenzoic acid |

| Molecular Formula | C7H5BrO2 | C7H5BrO3 | C7H4BrClO2 |

| Molecular Weight | 201.02 g/mol | 217.02 g/mol | 235.46 g/mol |

| XLogP3 | 2.9 | 2.2 | 2.9 |

| Hydrogen Bond Donor Count | 1 | 2 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 3 | 2 |

This data is sourced from PubChem and provides a baseline for predicting the physicochemical properties of this compound. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO4/c1-4-17-11-6-9(13(15)16)5-10(14)12(11)18-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARBXQOFVILFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Route Development for 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid

Retrosynthetic Dissection and Strategic Planning for 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the key challenge lies in the regioselective introduction of the four substituents—a bromine atom, an ethoxy group, an isobutoxy group, and a carboxylic acid function—onto the benzene (B151609) ring.

The directing effects of the substituents play a crucial role in planning the synthetic sequence. Both alkoxy groups (ethoxy and isobutoxy) and the hydroxyl group (a likely precursor to the alkoxy groups) are ortho-, para-directing and activating. The bromine atom is also ortho-, para-directing but deactivating. The carboxylic acid group is a meta-directing deactivator.

A plausible retrosynthetic strategy would involve the disconnection of the ether linkages and the carbon-bromine bond. This leads to a key intermediate, a dihydroxybenzoic acid derivative. A primary disconnection of the C-Br bond and the two C-O ether bonds suggests a precursor such as 3,4,5-trihydroxybenzoic acid (gallic acid) or a derivative thereof. The carboxylic acid functionality could be present from the start or introduced at a later stage, for instance, by the oxidation of a methyl group.

A potential retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnect C-O (isobutoxy): Precursor is 3-Bromo-5-ethoxy-4-hydroxybenzoic acid.

Disconnect C-O (ethoxy): Precursor is 3-Bromo-4,5-dihydroxybenzoic acid.

Disconnect C-Br: Precursor is 4,5-dihydroxybenzoic acid (protocatechuic acid) or a protected derivative.

This analysis suggests that a suitable starting material would be a readily available dihydroxybenzoic acid, with the subsequent steps involving regioselective etherification and bromination. The order of these steps is critical to ensure the desired substitution pattern.

Exploration of Convergent and Linear Synthetic Pathways

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be envisioned for the synthesis of this compound.

Development of Novel Synthetic Approaches to the Benzoic Acid Core

A common starting point for the synthesis of polysubstituted benzoic acids is a commercially available, appropriately substituted benzene derivative. For this target molecule, a plausible linear synthesis could commence with a protected dihydroxybenzoic acid, such as methyl 3,4-dihydroxybenzoate or methyl 4,5-dihydroxybenzoate. Protecting the carboxylic acid as an ester prevents unwanted side reactions during the subsequent etherification and bromination steps.

A potential linear synthetic route could be:

Protection of the carboxylic acid: Conversion of 4,5-dihydroxybenzoic acid to its methyl or ethyl ester.

Regioselective mono-etherification: Introduction of the ethoxy group at the 5-position. This step's regioselectivity can be influenced by the relative acidity of the two hydroxyl groups and the reaction conditions.

Second etherification: Introduction of the isobutoxy group at the 4-position.

Regioselective bromination: Introduction of the bromine atom at the 3-position, directed by the two activating alkoxy groups.

Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

A convergent approach, on the other hand, would involve the synthesis of separate fragments that are later combined. For this particular target, a fully convergent strategy is less obvious. However, one could consider the synthesis of a brominated and etherified aromatic fragment that is then carboxylated in a later step.

Regioselective Introduction of Bromo- and Alkoxy Substituents

The regioselective introduction of the bromo and alkoxy groups is the cornerstone of a successful synthesis.

Alkoxy Group Introduction: The Williamson ether synthesis is a classic and reliable method for forming the ether linkages. organic-chemistry.orgorganicchemistrytutor.com This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide. In the context of a dihydroxybenzoic acid precursor, the regioselectivity of the etherification is a key consideration. The relative nucleophilicity of the two hydroxyl groups can be modulated by the choice of base and reaction conditions. For instance, the use of a bulky base might favor reaction at the less sterically hindered hydroxyl group. Alternatively, one hydroxyl group could be selectively protected to direct the alkylation to the desired position.

For the synthesis of this compound, a stepwise etherification of a 3-bromo-4,5-dihydroxybenzoic acid precursor would be necessary. The selective etherification of one hydroxyl group over the other can be challenging and may require careful optimization of reaction conditions or the use of protecting groups.

Bromo Group Introduction: Electrophilic aromatic bromination is the standard method for introducing a bromine atom onto the benzene ring. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) are often preferred over elemental bromine for their milder nature and higher selectivity. The two alkoxy groups on the ring are strongly activating and ortho-, para-directing, which would favor the introduction of the bromine atom at the desired 3-position.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To develop a robust and efficient synthesis, the optimization of reaction conditions for each step is essential.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and selectivity of both the Williamson ether synthesis and the bromination reaction.

For the Williamson ether synthesis , polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free to react. organicchemistrytutor.com The reaction kinetics are typically second order, depending on the concentrations of both the phenoxide and the alkyl halide.

| Solvent | Base | Alkyl Halide | Temperature (°C) | Yield (%) |

| DMF | K₂CO₃ | Ethyl iodide | 80 | High |

| Acetone | K₂CO₃ | Isobutyl bromide | Reflux | Good |

| Acetonitrile | Cs₂CO₃ | Ethyl bromide | 60 | High |

| DMSO | NaOH | Isobutyl iodide | 100 | Moderate |

For electrophilic bromination , the solvent can influence the electrophilicity of the brominating agent. Chlorinated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are often used. Acetic acid can also be employed and can act as both a solvent and a catalyst. The kinetics of bromination are dependent on the concentration of the aromatic substrate and the brominating agent, as well as the presence of any catalysts.

| Solvent | Brominating Agent | Catalyst | Temperature (°C) | Yield of 3-bromo isomer (%) |

| Dichloromethane | NBS | None | Room Temp | High |

| Acetic Acid | Br₂ | None | Room Temp | Good |

| Acetonitrile | NBS | Silica gel | Room Temp | High |

| Carbon Tetrachloride | Br₂ | FeBr₃ | 0 to Room Temp | Moderate to High |

Catalyst Screening and Ligand Design

While the Williamson ether synthesis is often performed without a catalyst, certain phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to enhance the reaction rate, especially in biphasic systems. For the synthesis of sterically hindered ethers, copper-based catalysts have been developed to facilitate the coupling of phenols with alkyl halides.

In the context of electrophilic bromination, Lewis acids such as FeBr₃ can be used to polarize the Br-Br bond in elemental bromine, increasing its electrophilicity. However, for activated systems like dialkoxybenzoic acids, a catalyst may not be necessary and could potentially lead to over-bromination.

The following table provides a hypothetical comparison of catalysts for a Williamson ether synthesis step on a substituted phenol, based on general principles.

| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) | Yield (%) |

| None | - | K₂CO₃ | DMF | 80 | 85 |

| TBAB | - | NaOH | Toluene/H₂O | 90 | 92 |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 110 | 88 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | 90 |

Lack of Specific Data for this compound Hampers Detailed Synthetic Analysis

General synthetic approaches for halogenated and alkoxy-substituted benzoic acids often involve a series of well-established organic reactions. These can include electrophilic aromatic substitution for the introduction of the bromine atom, followed by nucleophilic substitution reactions to introduce the ethoxy and isobutoxy groups. The final step would typically be the formation or unmasking of the carboxylic acid functional group. However, the specific reaction conditions, catalysts, yields, and challenges associated with the synthesis of this compound remain undocumented.

Consequently, a detailed discussion on advanced synthetic methodologies, chemical route development, scalability studies, process intensification, and specific purification strategies for this compound cannot be provided at this time. The absence of published research or patents detailing its preparation prevents a thorough and scientifically accurate analysis as requested.

Further research and development would be necessary to establish and optimize a synthetic route, assess its viability for large-scale production, and define effective purification protocols for this compound. Such studies would need to generate the foundational data required for a comprehensive report on its chemical synthesis.

Comprehensive Spectroscopic Characterization and Definitive Structural Elucidation of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the structural elucidation of 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to provide a comprehensive characterization.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For this compound, the predicted ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons, the ethoxy group, the isobutoxy group, and the carboxylic acid proton.

The two aromatic protons are expected to appear as two distinct singlets in the downfield region, typically between δ 7.0 and 8.0 ppm. The ethoxy group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, indicative of their coupling. The isobutoxy group would present a doublet for the two methyl groups, a nonet (or multiplet) for the methine proton, and a doublet for the methylene protons. The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Carboxylic acid (-COOH) | ~11.0 - 13.0 | br s | - | 1H |

| Aromatic-H | ~7.5 | s | - | 1H |

| Aromatic-H | ~7.3 | s | - | 1H |

| Ethoxy (-OCH₂CH₃) | ~4.1 | q | 7.0 | 2H |

| Isobutoxy (-OCH₂(CH₃)₂) | ~3.8 | d | 6.5 | 2H |

| Isobutoxy (-OCH₂(CH₃)₂) | ~2.1 | m | 6.7 | 1H |

| Ethoxy (-OCH₂CH₃) | ~1.4 | t | 7.0 | 3H |

| Isobutoxy (-OCH₂(CH₃)₂) | ~1.0 | d | 6.7 | 6H |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Predicted values are based on computational models and may vary from experimental data.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In the case of this compound, the predicted spectrum would display signals for each unique carbon atom in the aromatic ring, the carboxylic acid group, and the ethoxy and isobutoxy side chains.

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 165-185 ppm. The aromatic carbons would appear between δ 110 and 160 ppm, with their specific shifts influenced by the attached substituents (bromo, ethoxy, isobutoxy, and carboxylic acid groups). The carbons of the ethoxy and isobutoxy groups would resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | ~170 |

| Aromatic C -O (ethoxy) | ~158 |

| Aromatic C -O (isobutoxy) | ~155 |

| Aromatic C -COOH | ~135 |

| Aromatic C -H | ~125 |

| Aromatic C -H | ~118 |

| Aromatic C -Br | ~115 |

| Isobutoxy (-OC H₂(CH₃)₂) | ~75 |

| Ethoxy (-OC H₂CH₃) | ~65 |

| Isobutoxy (-OC H(CH₃)₂) | ~28 |

| Isobutoxy (-OCH(CH₃)₂) | ~19 |

| Ethoxy (-OCH₂C H₃) | ~15 |

Note: Predicted values are based on computational models and may vary from experimental data.

To definitively establish the molecular structure, various two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks would be expected between the coupled protons of the ethoxy group (-OCH₂CH₃) and within the isobutoxy group (-OCH₂CH(CH₃)₂), confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the aromatic protons to the carbons of the ethoxy and isobutoxy groups, as well as to the carboxylic carbon, would confirm the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations would be expected between the protons of the ethoxy and isobutoxy groups and the adjacent aromatic protons, further confirming the connectivity and providing insights into the preferred conformation of the side chains.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₁₃H₁₇BrO₄) is calculated to be approximately 316.0310 u for the [M]⁺ ion containing the ⁷⁹Br isotope and 318.0290 u for the [M]⁺ ion with the ⁸¹Br isotope. The presence of two peaks with nearly equal intensity, separated by 2 Da, would be a characteristic feature confirming the presence of a single bromine atom.

Calculated Exact Mass for C₁₃H₁₇BrO₄

| Isotope | Calculated Exact Mass (u) |

| C₁₃H₁₇⁷⁹BrO₄ | 316.0310 |

| C₁₃H₁₇⁸¹BrO₄ | 318.0290 |

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of its functional groups.

Key fragmentation pathways would likely include:

Loss of the isobutyl group: A significant fragment would be expected from the cleavage of the isobutoxy side chain, resulting in the loss of a C₄H₉ radical.

Loss of the ethoxy group: Cleavage of the ethoxy group would lead to the loss of a C₂H₅ radical.

Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.

Alpha-cleavage: Cleavage of the bond alpha to the oxygen atoms in the ether linkages is also a probable fragmentation route.

Proposed Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | Proposed m/z (for ⁷⁹Br) | Proposed Neutral Loss |

| [M - C₄H₉]⁺ | 259 | Isobutyl radical |

| [M - C₂H₅]⁺ | 287 | Ethyl radical |

| [M - COOH]⁺ | 271 | Carboxyl radical |

| [M - CO₂]⁺ | 272 | Carbon dioxide |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule through their characteristic vibrational frequencies. An FTIR spectrum for this compound would be expected to reveal key absorptions corresponding to its constituent parts.

Specifically, a broad absorption band in the region of 2500-3300 cm⁻¹ would be anticipated, characteristic of the O-H stretching vibration of the carboxylic acid group. The carbonyl (C=O) stretch of the benzoic acid would likely appear as a strong, sharp peak around 1700-1725 cm⁻¹. Additionally, C-O stretching vibrations from the ethoxy, isobutoxy, and carboxylic acid groups would be expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present.

Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental FTIR data for this compound could be located. Therefore, a data table of its specific vibrational modes cannot be provided at this time.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A search for crystallographic data for this compound was performed. However, no published crystal structure or related X-ray diffraction data for this specific compound was found. Consequently, details regarding its solid-state conformation, unit cell parameters, and space group are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorptions are expected due to π → π* transitions within the benzene ring. The substitution pattern on the ring influences the wavelength of maximum absorbance (λmax).

An extensive search for experimental UV-Vis spectroscopic data for this compound did not yield any specific results. As such, a data table detailing its maximum absorbance wavelengths (λmax) and corresponding molar absorptivity values cannot be presented.

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid

Reactivity of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a versatile functional group that readily undergoes several transformations.

Esterification: It is anticipated that 3-bromo-5-ethoxy-4-isobutoxybenzoic acid would react with alcohols under acidic conditions (e.g., using sulfuric acid or a solid acid catalyst) or via activation with reagents like thionyl chloride or oxalyl chloride followed by alcohol addition, to form the corresponding esters. The reaction rate and yield would likely be influenced by the steric hindrance of the alcohol used.

Amidation: Similarly, amidation could be achieved by converting the carboxylic acid to a more reactive acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC) in the presence of an amine. Direct thermal amidation with ammonia (B1221849) or primary/secondary amines is also a possibility, though it typically requires high temperatures.

A representative table of potential esterification and amidation reactions is provided below, based on general chemical principles.

| Reactant | Reagent/Condition | Potential Product |

| Methanol | H₂SO₄ (catalytic), heat | Methyl 3-bromo-5-ethoxy-4-isobutoxybenzoate |

| Ethanol | SOCl₂, then Ethanol | Ethyl 3-bromo-5-ethoxy-4-isobutoxybenzoate |

| Ammonia | Heat | 3-bromo-5-ethoxy-4-isobutoxybenzamide |

| Aniline (B41778) | EDC, HOBt | N-phenyl-3-bromo-5-ethoxy-4-isobutoxybenzamide |

Note: This table is illustrative and not based on experimental data for the specific compound.

Derivatization and Functional Group Interconversion of the Bromo-Substituent (e.g., Suzuki-Miyaura Coupling, Lithiation)

The bromo-substituent on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming biaryl compounds. It is expected that this compound would readily participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net The reaction is generally tolerant of a wide range of functional groups, including carboxylic acids. researchgate.net

Lithiation: Halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would likely convert the bromo-substituent into an aryllithium species. researchgate.netias.ac.in This highly reactive intermediate could then be quenched with various electrophiles to introduce a wide range of substituents at the original position of the bromine atom. The presence of ortho-alkoxy groups might influence the stability and reactivity of the aryllithium intermediate. researchgate.net

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-ethoxy-4-isobutoxy-[1,1'-biphenyl]-3-carboxylic acid |

| Lithiation/Quenching | 1. n-BuLi, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | 5-ethoxy-4-isobutoxyisophthalic acid |

Note: This table is illustrative and not based on experimental data for the specific compound.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The existing substituents on the benzoic acid ring will direct any further electrophilic aromatic substitution. The ethoxy and isobutoxy groups are ortho-, para-directing and activating, while the bromo and carboxylic acid groups are meta-directing and deactivating. libretexts.orgpressbooks.pubreddit.com Given the positions of the current substituents, the only available position on the ring is sterically hindered and electronically influenced by multiple groups, making predictions of regioselectivity complex without experimental data. libretexts.orgpressbooks.pub

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the ring is generally difficult for aryl halides unless activated by strong electron-withdrawing groups in the ortho or para positions. Given the electron-donating nature of the alkoxy groups, such reactions are unlikely to occur under standard conditions.

Hydrolytic Stability and Degradation Pathways

The ester linkages in the ethoxy and isobutoxy groups, as well as the carboxylic acid itself, are generally stable under neutral and acidic conditions. Under strongly basic conditions and at elevated temperatures, hydrolysis of the ether linkages could potentially occur. Studies on other benzoic acid derivatives have shown that degradation can occur under harsh conditions like subcritical water, often leading to decarboxylation. nih.govresearchgate.net For instance, some benzoic acid derivatives undergo decarboxylation at temperatures between 200-300°C. nih.gov

Oxidative and Reductive Transformations

The aromatic ring is generally resistant to oxidation, except under harsh conditions. The benzylic positions of the ethoxy and isobutoxy groups could be susceptible to oxidation under certain conditions, though this is not a common transformation. The carboxylic acid group is already in a high oxidation state. Reduction of the carboxylic acid to an alcohol could be achieved using strong reducing agents like lithium aluminum hydride. Catalytic hydrogenation could potentially lead to the reduction of the aromatic ring under high pressure and temperature, or potentially debromination, depending on the catalyst and conditions used.

Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid, these calculations would reveal the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties. Key aspects of the electronic structure that can be elucidated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. The MEP map illustrates the charge distribution across the molecule, with different colors representing regions of varying electron density. For this compound, the MEP would likely show a region of high electron density (negative potential) around the oxygen atoms of the carboxylic acid and ether groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, indicating its acidic nature.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve as typical examples for a molecule of this nature.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with a high degree of accuracy. researchgate.net Through a process called geometry optimization, DFT calculations can determine the most stable arrangement of atoms in this compound, corresponding to the minimum energy on the potential energy surface. cnr.ityoutube.com This optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles.

For this molecule, DFT studies would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). researchgate.net The calculations would predict a nearly planar benzoic acid core, with the ethoxy and isobutoxy groups adopting specific conformations to minimize steric hindrance. The energetics of the molecule, including its total electronic energy and heat of formation, can also be calculated, providing insights into its thermodynamic stability.

Table 2: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Illustrative Value |

|---|---|

| C-Br Bond Length | 1.90 Å |

| C=O Bond Length (Carboxyl) | 1.22 Å |

| C-O Bond Length (Carboxyl) | 1.35 Å |

| O-H Bond Length (Carboxyl) | 0.97 Å |

| Aromatic C-C Bond Lengths | 1.39 - 1.41 Å |

| C-O-C Bond Angle (Ethoxy) | 118° |

| C-O-C Bond Angle (Isobutoxy) | 117° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of new compounds. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These calculations would predict the chemical shifts of the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy and isobutoxy groups, and the acidic proton of the carboxylic acid. The predicted spectrum can be a powerful tool for assigning peaks in an experimental spectrum.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. researchgate.net These calculations would predict characteristic stretching and bending frequencies for the various functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the ether linkages, and the aromatic C-H and C-Br vibrations.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Illustrative Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| Ethoxy -CH₂- | ~4.1 ppm | |

| Ethoxy -CH₃ | ~1.4 ppm | |

| Isobutoxy -CH₂- | ~3.9 ppm | |

| Isobutoxy -CH- | ~2.1 ppm | |

| Isobutoxy -CH₃ | ~1.0 ppm | |

| Carboxyl -OH | 10 - 13 ppm | |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| Carboxyl Carbon | ~170 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | ~3000 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |

| C-O Stretch (Ethers) | 1250 - 1000 cm⁻¹ | |

| C-Br Stretch | 600 - 500 cm⁻¹ |

Note: These values are hypothetical and represent typical ranges for the respective functional groups.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The ethoxy and isobutoxy side chains of this compound introduce a degree of conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time. ucl.ac.uk By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations of the side chains and the energy barriers between different conformational states.

These simulations would likely show that the side chains are not static but rather exist in a dynamic equilibrium of different rotational isomers (rotamers). The analysis of the MD trajectory can provide information on the population of each conformer and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study the energetics of various potential reactions, such as esterification of the carboxylic acid group or nucleophilic aromatic substitution.

By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. nih.govrsc.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the transition state structure and calculating its energy (the activation energy) is crucial for understanding the kinetics of the reaction. For example, in an esterification reaction, computational methods could be used to model the approach of an alcohol molecule to the carboxylic acid, the formation of the tetrahedral intermediate, and the subsequent elimination of a water molecule, providing a detailed, step-by-step understanding of the reaction mechanism. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Derivatization Strategies and Structure Activity Relationship Sar Exploration for 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid Analogues

Rational Design Principles for Novel Analogues Based on 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid Scaffold

Currently, there are no specific, publicly documented rational design principles for novel analogues based on the this compound scaffold. In a hypothetical research program, the design of new analogues would likely be guided by the intended biological target. This would involve computational studies, such as molecular docking, to predict the binding modes of the parent compound and its proposed derivatives to the target protein. The electronic and steric properties of the bromo, ethoxy, and isobutoxy groups would be systematically varied to optimize interactions with the target's active site. For instance, the bromine atom could be replaced with other halogens or hydrogen bond donors/acceptors to explore the role of halogen bonding and electrostatic interactions. The alkoxy chains could be lengthened, shortened, or branched to probe the size and shape of hydrophobic pockets within the binding site.

Synthetic Routes to Diversified Ester and Amide Analogues

Detailed synthetic routes for creating a diverse library of ester and amide analogues of this compound are not described in the current body of scientific literature. However, standard organic chemistry transformations could be employed. Esterification of the carboxylic acid moiety could be achieved through Fischer esterification with various alcohols under acidic catalysis, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Similarly, a diverse range of amide analogues could be synthesized by activating the carboxylic acid with a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of a primary or secondary amine.

A hypothetical synthetic scheme is presented below:

| Starting Material | Reagents and Conditions | Product |

| This compound | SOCl₂, then R¹OH | Alkyl 3-bromo-5-ethoxy-4-isobutoxybenzoate |

| This compound | EDC, HOBt, R¹R²NH | N,N-dialkyl-3-bromo-5-ethoxy-4-isobutoxybenzamide |

Strategies for Modifying the Alkoxy Chains and Bromo Group

Specific strategies for the modification of the ethoxy and isobutoxy chains, or the bromo group of this compound, have not been reported. In a research context, modification of the alkoxy chains could be accomplished by starting with a dihydroxybenzoic acid precursor and performing selective O-alkylation. This would allow for the introduction of a wide variety of alkyl and aryl groups at these positions. The bromo group could be a handle for further diversification through cross-coupling reactions. For example, Suzuki or Stille couplings could be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could be employed to synthesize aniline (B41778) derivatives.

Library Synthesis Approaches for High-Throughput Screening (if applicable)

There is no information available to suggest that this compound has been used in library synthesis for high-throughput screening. If this were to be undertaken, parallel synthesis techniques would likely be employed to rapidly generate a large number of derivatives. This could involve solid-phase synthesis, where the benzoic acid scaffold is attached to a resin, allowing for easy purification after each reaction step. Alternatively, solution-phase parallel synthesis using automated liquid handlers could be used to prepare a library of compounds in a multi-well plate format.

Development of Molecular Probes Based on this compound

The development of molecular probes from the this compound scaffold has not been reported in the scientific literature. To create such a probe, the parent molecule would need to be functionalized with a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker. The point of attachment for this functionalization would need to be carefully chosen to minimize disruption of the compound's interaction with its biological target. For example, a linker could be attached to the carboxylic acid, or to a position on the aromatic ring that is not critical for binding.

In Vitro Mechanistic Investigations of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid and Its Analogues Excluding Clinical Data

Molecular Target Identification and Binding Affinity Profiling

There is no publicly available data regarding the molecular target or binding affinity of 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid.

Enzyme Inhibition and Activation Studies

No studies have been published detailing the inhibitory or activation effects of this compound on any specific enzymes.

Receptor Agonist/Antagonist Activity Evaluation

Information regarding the agonist or antagonist activity of this compound at any receptor is not available in the current body of scientific literature.

Cell-Based Assays for Biological Activity

Evaluation of Cellular Pathway Modulation

There are no published cell-based assays that describe the modulation of any cellular pathways by this compound.

Impact on Gene Expression and Protein Levels

The effect of this compound on gene expression or protein levels has not been reported in any published research.

Cell Viability and Proliferation Assays (in defined cell lines)

Data from cell viability and proliferation assays for this compound in any defined cell lines are not available.

Mechanistic Elucidation of Observed In Vitro Biological Effects

Investigations into analogues of this compound have revealed significant effects on cellular signaling pathways related to inflammation and oxidative stress.

One notable analogue, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) , isolated from marine red algae, has been shown to protect skin cells from oxidative damage. nih.gov In human keratinocytes (HaCaT cells), BDB has demonstrated the ability to induce the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. nih.gov This induction occurs through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Chromatin immunoprecipitation assays confirmed that BDB facilitates the binding of Nrf2 to the antioxidant response element of the HO-1 promoter. nih.gov

Further mechanistic studies revealed that the cytoprotective effects of BDB are mediated by the activation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways. nih.gov The use of specific inhibitors for ERK and Akt abrogated the BDB-induced increase in HO-1 and Nrf2 levels, confirming the role of these pathways. nih.gov BDB has also been found to suppress inflammatory responses stimulated by TNF-α/IFN-γ in HaCaT keratinocytes by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com

Another related compound, 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) , has exhibited anti-inflammatory activity in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Its mechanism involves the reduction of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) without causing cytotoxicity. researchgate.net

The table below summarizes the observed in vitro biological effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB).

| Compound | Cell Line | Stimulus | Key Biological Effects | Affected Signaling Pathways |

| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | HaCaT keratinocytes | Oxidative Stress (H₂O₂/UVB) | Increased cell viability, induction of HO-1 expression, protection against oxidative damage. nih.gov | Nrf2/HO-1, ERK, Akt. nih.gov |

| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | HaCaT keratinocytes | TNF-α/IFN-γ | Decreased intracellular reactive oxygen species (ROS) production, suppression of inflammatory mediators. mdpi.com | NF-κB, MAPK. mdpi.com |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid Non Clinical Context

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid. A reversed-phase HPLC (RP-HPLC) method is typically the primary choice for such aromatic acids. ekb.egnih.gov

The development of a robust and reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any potential impurities or degradants. Key considerations include the selection of the stationary phase, mobile phase composition (including organic modifier, pH, and buffer strength), and instrumental parameters like flow rate and column temperature. ekb.egnih.gov For aromatic carboxylic acids, C18 columns are widely used and effective. mdpi.com The mobile phase pH is a critical parameter, as it influences the ionization state of the carboxylic acid group, thereby affecting its retention. researchgate.net

Validation of the developed method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Table 1: Hypothetical HPLC Method Parameters for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable analogue suitable for GC analysis. rsc.orgnih.gov

Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. researchgate.netresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. rsc.orgresearchgate.net This process significantly increases the volatility of the analyte. ucl.ac.uk The resulting TMS ester can then be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

Table 2: Hypothetical GC-MS Method Parameters for the TMS-derivative of this compound.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer rapid and cost-effective means for the quantification of compounds.

Spectrophotometry (UV-Vis): UV-Vis spectrophotometry is based on the absorption of ultraviolet or visible light by a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorbance due to their benzene (B151609) ring and conjugated system. nih.gov The Beer-Lambert law provides the basis for quantification, stating a linear relationship between absorbance and concentration. scirp.org To develop an assay, a full UV-Vis spectrum is first recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. mdpi.com Based on the spectra of similar substituted benzoic acids, the λmax is anticipated to be in the range of 250-280 nm. researchgate.net

Fluorometry: Fluorometric assays are often more sensitive than spectrophotometric methods. While not all aromatic compounds are naturally fluorescent, the presence of electron-donating groups (ethoxy, isobutoxy) on the benzene ring may confer some intrinsic fluorescence. The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths. If the native fluorescence is weak, derivatization with a fluorescent tag could be explored. For phenolic compounds, fluorescence methods can be highly effective.

Hypothetical Spectrophotometric Data:

| Parameter | Value |

| Solvent | Ethanol or Methanol |

| λmax | ~265 nm |

| Linear Range | 1-20 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

Table 3: Hypothetical UV-Vis Spectrophotometric Parameters for this compound.

Impurity Profiling and Stability Indicating Methods

Impurity profiling is the identification and quantification of all potential impurities in a substance. researchgate.net A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. An HPLC method is the most common technique for this purpose. researchgate.net

The development of a SIAM requires demonstrating specificity, which is the ability of the method to accurately measure the analyte in the presence of all potential impurities and degradation products. This is typically achieved through forced degradation (stress testing) studies. The compound is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. The analytical method must then be able to resolve the parent compound from all degradation peaks, demonstrating peak purity, often confirmed using a photodiode array (PDA) detector or LC-MS. ekb.egresearchgate.net

Hypothetical Forced Degradation Study Outline:

| Stress Condition | Details | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Potential hydrolysis of ether linkages. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential hydrolysis of ether linkages. |

| Oxidation | 3% H₂O₂ at room temp for 24h | Oxidation of the aromatic ring or side chains. |

| Thermal Degradation | Solid state at 105 °C for 72h | General decomposition. |

| Photostability | ICH Q1B conditions | Photolytic degradation products. |

Table 4: Hypothetical Forced Degradation Conditions for Stability-Indicating Method Development.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

In a typical ¹H qNMR experiment, a precisely weighed amount of the sample is mixed with a precisely weighed amount of a stable, high-purity internal standard (IS). The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard.

The selection of an appropriate internal standard is critical. It must be soluble in the same deuterated solvent as the analyte, chemically stable, and have at least one signal that does not overlap with any signals from the analyte. For aromatic compounds, standards like maleic acid, terephthalic acid, or dimethyl sulfone are often suitable. Careful optimization of experimental parameters, such as relaxation delay (d1), is crucial to ensure accurate quantification.

Hypothetical qNMR Purity Assessment Parameters:

| Parameter | Condition |

| NMR Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Internal Standard | Maleic Acid (high purity, certified) |

| Analyte Signal | Aromatic proton signal (singlet or doublet) |

| Internal Standard Signal | Olefinic proton signal of maleic acid |

| Relaxation Delay (d1) | 30-60 seconds (≥ 5 x T₁ of slowest relaxing proton) |

| Number of Scans | 16-64 |

| Pulse Angle | 30-90° |

Table 5: Hypothetical qNMR Parameters for Purity Assessment of this compound.

Future Research Directions and Potential Academic Applications of 3 Bromo 5 Ethoxy 4 Isobutoxybenzoic Acid

Exploration of Complex Chemical Transformations and Catalysis

The structural features of 3-bromo-5-ethoxy-4-isobutoxybenzoic acid, namely the bromine atom and the carboxylic acid group, suggest its potential as a versatile substrate in a variety of complex chemical transformations. Future research could explore its utility in cross-coupling reactions, where the bromine atom can serve as a handle for the formation of new carbon-carbon or carbon-heteroatom bonds. Investigating its performance in catalytic cycles, either as a substrate, ligand, or precursor to a catalyst, could unveil novel synthetic methodologies.

Design of Advanced Functional Materials Incorporating the this compound Moiety

The aromatic core and the presence of ether linkages in this compound provide a foundation for its incorporation into advanced functional materials. Research could be directed towards synthesizing polymers or metal-organic frameworks (MOFs) where this molecule acts as a monomer or a linker. The introduction of this specific benzoic acid derivative could influence the material's properties, such as thermal stability, photoluminescence, or conductivity. Exploring these possibilities could lead to the development of new materials with tailored functionalities for applications in electronics, sensing, or gas storage.

Development as a Synthetic Building Block for Complex Natural Products or Pharmaceuticals

Benzoic acid derivatives are common structural motifs in a wide range of natural products and pharmaceutical agents. The unique substitution pattern of this compound makes it an interesting candidate as a synthetic building block. asischem.com Future studies could focus on utilizing this compound in the total synthesis of complex target molecules. Its specific arrangement of functional groups could offer a strategic advantage in constructing intricate molecular architectures, potentially leading to the discovery of new bioactive compounds. The general class of benzamides, which could be derived from this acid, have been explored for various biological activities, suggesting a potential starting point for medicinal chemistry explorations.

Integration into Supramolecular Chemistry and Host-Guest Interactions

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, a key interaction in supramolecular chemistry. This opens up avenues for research into its ability to form self-assembled structures, such as dimers, rosettes, or more complex aggregates. Furthermore, its aromatic ring and ether groups could participate in host-guest interactions, where the molecule could act as a guest binding to a larger host molecule or vice versa. Investigating these non-covalent interactions could lead to the design of new molecular sensors, capsules, or stimuli-responsive systems.

Role in Chemical Biology and Probe Development

The development of molecular probes is crucial for understanding biological processes. The this compound scaffold could be functionalized to create such probes. For instance, the bromine atom could be a site for the attachment of a fluorescent dye or a reactive group for covalent labeling of biomolecules. Research in this area would involve synthesizing derivatives of the parent compound and evaluating their potential to interact with and report on specific biological targets or environments. This could pave the way for new tools in chemical biology for imaging and sensing applications.

Q & A

Q. What are common synthetic routes for 3-Bromo-5-ethoxy-4-isobutoxybenzoic acid?

-

Methodology : A typical synthesis involves sequential functionalization of a benzoic acid scaffold. For brominated analogs, bromination is achieved using reagents like (N-bromosuccinimide) in the presence of a Lewis acid catalyst (e.g., ) under inert conditions. Ethoxy and isobutoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions using alcohols and triphenylphosphine/DIAD. Final purification employs column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol/water .

-

Example Protocol :

| Step | Reagents/Conditions | Target Group | Yield |

|---|---|---|---|

| Bromination | , DCM, 0°C → RT | Bromo-substitution | 65–75% |

| Alkoxylation | Isobutanol, , DIAD, THF, 24h | Isobutoxy | 50–60% |

| Ester Hydrolysis | NaOH (aq.), EtOH reflux | Carboxylic Acid | >90% |

Q. How is the purity and structural integrity of this compound validated?

- Analytical Workflow :

- Purity : HPLC (C18 column, MeCN/HO + 0.1% TFA, UV detection at 254 nm) to confirm >95% purity .

- Structural Confirmation :

- : Key signals include aromatic protons (δ 7.2–7.8 ppm), ethoxy (–OCHCH, δ 1.3–1.5 ppm), and isobutoxy (–OCHC(CH), δ 1.0–1.2 ppm).

- : Carboxylic acid carbonyl (δ ~170 ppm), brominated aromatic carbons (δ 120–130 ppm).

- Spectroscopic Validation : Cross-reference data with NIST Chemistry WebBook standards for analogous brominated benzoic acids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Variables to Test :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance alkoxylation efficiency compared to THF.

- Catalyst Loading : Incremental increases in (0.1–1.0 equiv) to balance bromination rate vs. side reactions.

- Temperature Control : Low-temperature bromination (–10°C) minimizes di-brominated byproducts.

- Case Study : A 15% yield increase was achieved by replacing THF with DMF in Mitsunobu reactions for bulky alkoxy groups .

Q. What strategies address conflicting spectroscopic data for brominated aromatic compounds?

- Troubleshooting Steps :

Isotopic Purity : Confirm absence of isotopic splitting in NMR (may obscure signals).

Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions (e.g., distinguishing 3-bromo vs. 5-bromo isomers) .

DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to validate structures .

Q. How do substituent positions (ethoxy vs. isobutoxy) influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects :

- Steric Hindrance : Isobutoxy groups reduce Suzuki coupling efficiency (e.g., with phenylboronic acid) by ~30% compared to ethoxy.

- Electronic Effects : Electron-donating alkoxy groups activate the aromatic ring for electrophilic substitution but deactivate it in nucleophilic pathways.

- Experimental Design :

- Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) under varying temperatures (80–120°C) to optimize coupling yields .

Data Analysis and Interpretation

Q. How to resolve discrepancies in reported melting points or purity levels?

- Root Cause Analysis :

- Impurity Profiles : Use LC-MS to identify co-eluting byproducts (e.g., di-brominated species).

- Crystallization Solvents : Recrystallization from EtOH/HO vs. acetone/hexane can alter melting points by 2–5°C .

- Mitigation : Standardize purification protocols across labs and cross-validate with independent techniques (e.g., DSC for melting behavior) .

Designing assays to evaluate biological interactions of this compound

- In Vitro Workflow :

Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .

Binding Assays : Surface plasmon resonance (SPR) to measure values at varying pH (5.0–7.4).

Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in HeLa cells.

- Data Interpretation : Correlate substituent hydrophobicity (logP) with membrane permeability using HPLC-derived retention times .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.